Hydroxy(3-nitrophenyl)methanesulfonic acid
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Overview
Description
Hydroxy(3-nitrophenyl)methanesulfonic acid is an organic compound with the molecular formula C₇H₇NO₆S It is characterized by the presence of a hydroxy group, a nitro group, and a methanesulfonic acid moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy(3-nitrophenyl)methanesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of 3-nitrophenol with methanesulfonic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Hydroxy(3-nitrophenyl)methanesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often requiring acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 3-nitrobenzaldehyde or 3-nitrobenzoic acid.
Reduction: Formation of 3-aminophenylmethanesulfonic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Hydroxy(3-nitrophenyl)methanesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of hydroxy(3-nitrophenyl)methanesulfonic acid involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. The sulfonic acid moiety enhances the compound’s solubility and reactivity, facilitating its interaction with enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: A simpler compound with similar sulfonic acid functionality but lacking the aromatic ring and nitro group.
3-Nitrophenol: Contains the nitro group and hydroxy group but lacks the sulfonic acid moiety.
3-Aminophenylmethanesulfonic acid: A reduced form of hydroxy(3-nitrophenyl)methanesulfonic acid with an amino group instead of a nitro group.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both hydroxy and nitro groups on the aromatic ring, along with the sulfonic acid moiety, makes it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C7H7NO6S |
---|---|
Molecular Weight |
233.20 g/mol |
IUPAC Name |
hydroxy-(3-nitrophenyl)methanesulfonic acid |
InChI |
InChI=1S/C7H7NO6S/c9-7(15(12,13)14)5-2-1-3-6(4-5)8(10)11/h1-4,7,9H,(H,12,13,14) |
InChI Key |
KFCUFWYYLITCQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(O)S(=O)(=O)O |
Origin of Product |
United States |
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